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3,5(6)-Dimethylpyrazin-2-one

Prebiotic Chemistry Origins of Life Pyrazinone Isomer Distribution

Researchers face challenges obtaining the defined 42:58 mixture of 3,5- and 3,6-dimethylpyrazin-2-one isomers essential for prebiotic replication models. Our custom synthesis delivers this inseparable isomer blend, replicating the prebiotic glyceraldehyde-alanine amide pathway. - Fixed 42:58 (3,5-:3,6-) isomer ratio for reproducible benchmarking. - pKa ≈8.5 vs thymine's ~9.7, enabling keto-enol equilibrium studies. - Suitable as a negative control in XNA duplex formation assays. Custom batch sizes & global shipping available.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B1259922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5(6)-Dimethylpyrazin-2-one
Synonyms3,5(6)-dimethylpyrazin-2-one
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN(C1=O)C
InChIInChI=1S/C6H8N2O/c1-5-6(9)8(2)4-3-7-5/h3-4H,1-2H3
InChIKeyKXIKXKVZVHEWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5(6)-Dimethylpyrazin-2-one Overview


3,5(6)-Dimethylpyrazin-2-one (C₆H₈N₂O, MW 124.14) is a 2-pyrazinone derivative that constitutes an inseparable mixture of 3,5-dimethyl and 3,6-dimethyl positional isomers. The compound is formed under mild, plausibly prebiotic aqueous conditions (65 °C, pH 5.5) from glyceraldehyde and alanine amide or ammonia [1]. It has attracted research interest as a potential nucleobase analog in primitive replication processes that may have preceded RNA, and its isomer ratio depends critically on the synthetic pathway employed [1].

Isomer Mixture Fixed-ratio mixture from prebiotic glyceraldehyde–alanine amide synthesis pathway
Pure Isomer Access Regioselective chemical route available for 3,5-dimethyl isomer when isomerically pure material is required
Research Context Nucleobase analog for primitive replication and prebiotic chemistry model studies

3,5(6)-Dimethylpyrazin-2-one: Substitution Limitations


The 3,5(6)-dimethylpyrazin-2-one product is an inseparable mixture of 3,5- and 3,6-dimethyl positional isomers in a fixed ratio (42:58) under standard prebiotic synthetic conditions [1]. Substituting with a pure single isomer—such as 3,5-dimethylpyrazin-2-one obtained by regioselective chemical synthesis—yields a compound with distinct crystallographic properties, melting point, and hydrogen-bonding behavior [2]. Moreover, the pyrazin-2-one core exhibits a pKa approximately 1.2 units lower than thymine, fundamentally altering its keto–enol equilibrium and base-pairing capacity relative to canonical nucleobases [3].

Single-isomer substitution
Pure 3,5-dimethylpyrazin-2-one exhibits different crystallographic and melting properties; direct replacement may alter experimental reproducibility.
pKa shift vs thymine
The pyrazinone core pKa is approximately 1.2–1.8 units lower than thymine, shifting keto–enol equilibrium and base-pairing capacity relative to canonical nucleobases.
Isomer ratio mismatch
Substituting with the regioselective 3,5-isomer only omits the 3,6-isomer present in the prebiotic mixture; mixture-dependent effects may not transfer.

3,5(6)-Dimethylpyrazin-2-one: Differentiation Evidence


Isomer Distribution in Prebiotic Synthesis

Under standardized prebiotic aqueous conditions, the alanine amide-mediated synthesis yields a defined mixture of the two positional isomers: 42% 3,5-dimethylpyrazin-2-one and 58% 3,6-dimethylpyrazin-2-one [1]. The 3,6-isomer is thus 1.38-fold more abundant than the 3,5-isomer.

Isomer Distribution
Head-to-head
1.38-fold 3,6-isomer enrichment
3,6-dimethyl isomer preferentially formed under prebiotic conditions
42% 3,5-isomer, 58% 3,6-isomer; 65°C, pH 5.5, alanine amide route
Prebiotic Chemistry Origins of Life Pyrazinone Isomer Distribution

Alanine Amide vs Ammonia Synthesis Efficiency

The synthesis of dimethylpyrazin-2-one isomers from glyceraldehyde and ammonia is approximately 200-fold less efficient than the reaction employing alanine amide as the nitrogen source [1]. With alanine amide, the total pyrazinone yield reaches 9.3% (at 25 mM glyceraldehyde), whereas the ammonia-based reaction would yield an estimated 0.0465% under comparable conditions.

Synthesis Efficiency
Head-to-head
~200-fold yield advantage
Alanine amide route enables practical synthesis; ammonia route nearly non-viable
9.3% total yield vs ~0.0465%; 25 mM glyceraldehyde, 65°C
Prebiotic Chemistry Synthetic Efficiency Amino Acid Amide Catalysis

Regioselective Synthesis of 3,5-Dimethyl Isomer

Contrary to chemical expectation, the reaction of pyruvaldehyde with alaninamide yields exclusively 3,5-dimethylpyrazin-2(1H)-one, with no detectable 3,6-dimethyl isomer [1]. The reaction proceeds with 83% crude yield (24% after recrystallization), and the product exhibits a melting point of 417–419 K (144–146 °C). This contrasts sharply with the prebiotic glyceraldehyde–alanine amide pathway, which produces a 42:58 mixture of the two isomers.

Regioselective Control
Head-to-head
100% 3,5-isomer vs 42% (prebiotic mixture)
Regioselective route avoids isomer separation step
83% crude yield; m.p. 144–146°C; monoclinic P2₁/n structure
Heterocyclic Chemistry Regioselective Synthesis Pyrazinone Crystallography

pKa and Duplex Failure vs Thymine/Uracil

The pyrazine-2-one moiety, which constitutes the core of 3,5(6)-dimethylpyrazin-2-one, exhibits a pKa of approximately 8.5, compared to 9.63 for uracil and 10.30 for thymine at N3 [1] [2]. This pKa depression of 1.13–1.80 units shifts the keto–enol equilibrium at physiological pH, and pyrazine nucleic acid (PzNA) homopolymers fail to form duplexes with RNA or DNA, unlike canonical nucleobases [1].

Base-Pairing Barrier
Class-level
pKa ≈8.5 (pyrazine-2-one) vs 9.6–10.3 (uracil/thymine)
Altered keto–enol equilibrium; PzNA fails to duplex with DNA/RNA
Class-level inference; no duplex formation under standard conditions
Nucleic Acid Chemistry Nucleobase Analog Base Pairing

3,5(6)-Dimethylpyrazin-2-one Applications


Prebiotic Nucleobase Synthesis Model

Researchers studying non-enzymatic pathways to informational heterocycles use 3,5(6)-dimethylpyrazin-2-one as a direct product of the glyceraldehyde–alanine amide reaction. The defined 42:58 isomer ratio and the 200-fold efficiency advantage of alanine amide over ammonia [1] make this compound a benchmark for evaluating alternative prebiotic nitrogen sources and sugar substrates.

Pure 3,5-Dimethyl Isomer Synthesis

For medicinal chemistry or crystallography applications requiring isomerically pure 3,5-dimethylpyrazin-2-one, the pyruvaldehyde–alaninamide route provides 100% regioselectivity, avoiding the 3,6-isomer entirely [2]. The well-characterized product (m.p. 144–146 °C, monoclinic P2₁/n crystal structure) enables reproducible downstream derivatization.

Non-Canonical Base-Pairing Evaluation

Investigators developing xenobiotic nucleic acids (XNAs) or studying the boundary conditions for informational polymer formation employ the pyrazin-2-one scaffold as a negative control. The established pKa difference (≈8.5 vs ≈9.6–10.3) [3] [4] and the demonstrated inability of PzNA to form duplexes with natural nucleic acids provide a quantitative benchmark against which modified pyrazinone analogs with improved base-pairing properties can be compared.

Pyrazine–Glycol RNA Hypothesis Testing

The proposal that pyrazine–glycol RNA (PzNA) may have functioned as a pre-RNA informational polymer relies on the prebiotic availability of 3,5(6)-dimethylpyrazin-2-one. The 9.3% total yield under mild aqueous conditions [1] defines the concentration regime for polymer assembly studies, and the documented isomer mixture composition constrains models of sequence heterogeneity in primitive replicators.

Application
Selection Property
Validation Focus
Prebiotic nucleobase analog synthesis
Isomer ratio and synthesis pathway dependency
Isomer mixture consistency with prebiotic conditions
Isomerically pure 3,5-dimethylpyrazin-2-one
Regioselective synthetic route (pyruvaldehyde–alaninamide)
Absence of 3,6-isomer; crystallographic identity confirmation
Non-canonical base-pairing studies (XNA)
Pyrazinone core pKa and duplex formation context
Quantitative pKa benchmark; duplex assay with DNA/RNA
Primitive replicator model testing
Prebiotic synthesis yield under mild aqueous conditions
Polymer assembly concentration regime; isomer heterogeneity modeling
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